Decarbamylcefoxitin
Overview
Description
Decarbamylcefoxitin is a derivative of cefoxitin, a semi-synthetic cephamycin antibiotic. Cefoxitin is characterized by the presence of a methoxyl group in the 7a-position of the 7β-aminocephalosporanic acid nucleus . This compound retains the core structure of cefoxitin but lacks the carbamyl group, which influences its chemical properties and biological activity.
Scientific Research Applications
Decarbamylcefoxitin has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of cephamycin antibiotics.
Biology: Employed in studies investigating the metabolism and excretion of cephamycin derivatives.
Medicine: Investigated for its potential antibacterial properties and its role in overcoming antibiotic resistance.
Industry: Utilized in the development of new antibiotics and in quality control processes for pharmaceutical products
Mechanism of Action
Target of Action
Decarbamylcefoxitin, a derivative of cefoxitin, is a semi-synthetic, broad-spectrum antibiotic . Its primary targets are the penicillin-binding proteins (PBPs) . PBPs are essential for the synthesis of the bacterial cell wall, playing a crucial role in maintaining the structural integrity of the bacterial cell .
Mode of Action
This compound exhibits its bactericidal effect by binding to one or more of the PBPs . This binding blocks the final transpeptidation step of bacterial peptidoglycan cell wall synthesis . As a result, it inhibits bacterial cell wall synthesis, leading to the weakening of the bacterial cell wall and eventually causing cell lysis .
Biochemical Pathways
The inhibition of bacterial cell wall synthesis disrupts the normal functioning of various biochemical pathways within the bacterial cellIt’s known that the disruption of cell wall synthesis can lead to the leakage of intracellular contents, imbalance in metabolic processes, and ultimately cell death .
Pharmacokinetics
For cefoxitin, following an intravenous dose, serum concentrations were high at 5 minutes, declining to less than 1 mcg/ml at 4 hours . Approximately 85 percent of cefoxitin is excreted unchanged by the kidneys over a 6-hour period, resulting in high urinary concentrations
Result of Action
The result of this compound’s action is the inhibition of bacterial cell wall synthesis, leading to bacterial cell death . This makes it effective for the treatment of serious bacterial infections, such as urinary tract infection, blood infection, bone and joint infection, and lower respiratory tract infection .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Decarbamylcefoxitin are largely influenced by its physicochemical characteristics . As a derivative of cefoxitin, it is expected to share similar properties. The molecular formula of this compound is C15H16N2O6S2, and it has a molecular weight of 384.427 .
Cellular Effects
This compound, like cefoxitin, is expected to have significant effects on various types of cells and cellular processes . Cefoxitin is known for its bactericidal action, which results from the inhibition of cell wall synthesis . This suggests that this compound may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound is likely to be similar to that of cefoxitin. Cefoxitin acts as a bactericidal agent by inhibiting bacterial cell wall synthesis . This involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings would involve observing changes in its effects over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound are likely to vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is likely to be involved in metabolic pathways similar to those of cefoxitin. These pathways involve interactions with enzymes or cofactors, and could also include effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues would involve interactions with transporters or binding proteins . This could also include effects on its localization or accumulation.
Subcellular Localization
The subcellular localization of this compound would involve determining where in the cell the compound is most active or functional . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of decarbamylcefoxitin involves the deacylation of cefoxitin. This process typically includes the hydrolysis of the carbamyl group under acidic or basic conditions, resulting in the formation of this compound . The reaction conditions must be carefully controlled to prevent degradation of the cephamycin core structure.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) for purification and quality control . The production must adhere to stringent regulatory standards to ensure the purity and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions: Decarbamylcefoxitin undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the thioether.
Substitution: Nucleophilic substitution reactions can occur at the β-lactam ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed:
Sulfoxides and Sulfones: Formed through oxidation.
Thioethers: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
Comparison with Similar Compounds
Cefoxitin: The parent compound, characterized by the presence of a carbamyl group.
Cephalothin: Another cephamycin antibiotic with a similar core structure but different side chains.
Cefotaxime: A third-generation cephalosporin with a broader spectrum of activity.
Uniqueness of Decarbamylcefoxitin: this compound is unique due to the absence of the carbamyl group, which affects its chemical stability and biological activity. This modification can influence its pharmacokinetics and pharmacodynamics, making it a valuable compound for studying the structure-activity relationships of cephamycin antibiotics .
Properties
IUPAC Name |
(6R,7S)-3-(hydroxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O6S2/c1-23-15(16-10(19)5-9-3-2-4-24-9)13(22)17-11(12(20)21)8(6-18)7-25-14(15)17/h2-4,14,18H,5-7H2,1H3,(H,16,19)(H,20,21)/t14-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTFUMAYWSRFLRO-CABCVRRESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2N(C1=O)C(=C(CS2)CO)C(=O)O)NC(=O)CC3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@]1([C@@H]2N(C1=O)C(=C(CS2)CO)C(=O)O)NC(=O)CC3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54333-94-7 | |
Record name | (6R,7S)-3-(Hydroxymethyl)-7-methoxy-8-oxo-7-[[2-(2-thienyl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54333-94-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decarbamylcefoxitin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054333947 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (6R-cis)-3-(hydroxymethyl)-7-methoxy-8-oxo-7-(2-thienylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.717 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DECARBAMYLCEFOXITIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JL7RQB0I8T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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